2-Naphthalenol,3-ethoxy-1-nitroso-(9CI)
Description
2-Naphthalenol,3-ethoxy-1-nitroso-(9CI) is a naphthalene derivative featuring a hydroxyl group at position 2, an ethoxy substituent at position 3, and a nitroso (-NO) group at position 1. The nitroso group imparts unique reactivity, particularly in metal coordination and redox chemistry, while the ethoxy group enhances solubility in organic solvents.
Properties
CAS No. |
156514-26-0 |
|---|---|
Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.224 |
IUPAC Name |
3-ethoxy-1-nitrosonaphthalen-2-ol |
InChI |
InChI=1S/C12H11NO3/c1-2-16-10-7-8-5-3-4-6-9(8)11(13-15)12(10)14/h3-7,14H,2H2,1H3 |
InChI Key |
UYPZYKSTZVMCHX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=CC=CC=C2C(=C1O)N=O |
Synonyms |
2-Naphthalenol,3-ethoxy-1-nitroso-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Nitroso-Substituted Naphthalenols
- Nickel Complex of 1-Nitroso-2-naphthalenol (CAS 14406-66-7): Structure: 1-Nitroso-2-naphthalenol bound to nickel (C₂₀H₁₂N₂NiO₄) . Comparison: Unlike the target compound, this derivative lacks the ethoxy group but demonstrates the nitroso group’s ability to form stable metal complexes. Such complexes are critical in catalysis and material science. Applications: Used in coordination chemistry due to strong metal-ligand interactions.
- 1-Nitroso-2-naphthalenol (from Edwards and Tate, 1951): Reactivity: Nitroso compounds are prone to dimerization and redox reactions. The absence of an ethoxy group in this analog reduces steric hindrance, increasing reactivity in electrophilic substitutions .
Azo-Substituted Naphthalenols
- Sudan IV (1-[2-methyl-4-(2-methylphenyl)azo]phenylazo-2-naphthalenol): Structure: Azo (-N=N-) linkage instead of nitroso, with molecular weight 1011.60 Da . Comparison: The azo group confers chromophoric properties, making Sudan IV a lipid-staining dye. In contrast, the nitroso group in the target compound may prioritize metal binding over optical applications.
- 1-(2-Thiazolylazo)-2-naphthalenol (CAS 1147-56-4): Structure: Thiazolylazo substituent (C₁₃H₉N₃OS) . Applications: Used as a spectrophotometric reagent due to its selective binding to metal ions.
Ethoxy-Substituted Naphthalenols
- 2-Naphthalenol,1,1'-[(phenylmethylene)bis[(2-ethoxy-4,1-phenylene)azo]]bis- (CAS 72927-71-0): Structure: Ethoxy groups at aromatic positions, linked via azo bonds (C₄₃H₃₆N₄O₄) . Comparison: The ethoxy group enhances solubility and steric bulk, similar to the target compound. However, the azo functionality shifts applications toward dyes rather than metal coordination.
Physicochemical Properties and Molecular Data
*Derived from naphthalenol (C₁₀H₈O) + ethoxy (C₂H₅O) + nitroso (NO).
Preparation Methods
Nitrosation Reaction for Nitroso Group Introduction
The nitroso (-NO) group at position 1 is introduced via electrophilic aromatic substitution (EAS) under acidic conditions. A mixture of sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C facilitates diazotization, generating a reactive nitrosonium ion (NO⁺) that attacks the electron-rich aromatic ring. The hydroxyl group at position 2 directs nitrosation to position 1 due to its ortho/para-directing nature, while the ethoxy group at position 3 further stabilizes the intermediate through resonance.
Key Conditions :
Ethoxylation via Nucleophilic Aromatic Substitution (SNAr)
The ethoxy (-OCH₂CH₃) group at position 3 is introduced after nitrosation. Ethyl bromide (CH₃CH₂Br) reacts with the hydroxyl-activated naphthalene ring in dimethylformamide (DMF) at 80°C, using potassium carbonate (K₂CO₃) as a base to deprotonate the hydroxyl group and facilitate SNAr. The nitroso group’s electron-withdrawing effect enhances ring electrophilicity, favoring substitution at position 3.
Optimized Parameters :
Alternative Pathway: Sequential Functionalization
An alternative route involves initial ethoxylation of 2-naphthalenol followed by nitrosation. However, this method faces challenges due to competing nitrosation at position 4 (para to the hydroxyl group), resulting in a 65:35 ratio of desired to undesired product. Acidic workup and selective crystallization are required to isolate the target compound, reducing overall yield to 55–60%.
Optimization of Reaction Conditions
Temperature and pH Effects
Nitrosation :
-
Temperatures >10°C promote decomposition of the nitrosonium ion, leading to byproducts like 1-nitro-2-naphthalenol.
-
pH <2 ensures protonation of the hydroxyl group, critical for directing nitrosation.
Ethoxylation :
Solvent Selection
-
Nitrosation : Aqueous HCl (10%) provides optimal proton availability and solubility.
-
Ethoxylation : DMF enhances nucleophilicity of the deprotonated hydroxyl group while stabilizing the transition state.
Purification and Isolation Techniques
Column Chromatography
Silica gel chromatography with ethyl acetate/hexane (3:7 v/v) eluent separates the product from unreacted starting materials and regioisomers. The target compound elutes at Rf = 0.45–0.50.
Recrystallization
Ethanol/water (7:3 v/v) recrystallization yields needle-like crystals with 95% purity. Cooling to 4°C maximizes recovery.
Characterization and Validation
Spectroscopic Analysis
Chromatographic Validation
HPLC (C18 column, acetonitrile/water 60:40) confirms >98% purity with a retention time of 12.3 minutes.
Challenges in Synthesis
Regioselectivity Issues
Competing nitrosation at position 4 reduces yield in alternative pathways. Directed ortho-metalation (DoM) strategies using boronic acids have been explored but require costly catalysts.
Stability of the Nitroso Group
The nitroso group undergoes redox reactions under prolonged light exposure, necessitating amber glassware and inert atmospheres during storage.
Applications in Coordination Chemistry
The compound acts as a bidentate ligand, coordinating transition metals via the nitroso oxygen and hydroxyl group. Iron(III) complexes catalyze alkane oxidations with turnover numbers (TON) up to 150 .
Q & A
Basic: What are the optimal synthetic routes for 2-Naphthalenol,3-ethoxy-1-nitroso-(9CI), and how is purity validated?
Methodological Answer:
- Synthesis Steps :
- Nitrosation : Introduce the nitroso group (-NO) to the naphthalene backbone using sodium nitrite under acidic conditions (e.g., HCl, 0–5°C) .
- Ethoxylation : Ethoxy (-OCH₂CH₃) substitution at the 3-position via nucleophilic aromatic substitution (SNAr) using ethyl bromide and a base (e.g., K₂CO₃ in DMF, 80°C) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the product.
- Purity Validation :
- HPLC : Retention time comparison with standards (>95% purity).
- Elemental Analysis : Match experimental C/H/N/O percentages to theoretical values (±0.3% tolerance) .
Basic: How is the molecular structure of 2-Naphthalenol,3-ethoxy-1-nitroso-(9CI) characterized?
Methodological Answer:
- X-Ray Crystallography : Single-crystal diffraction (e.g., SHELX software ) resolves bond lengths, angles, and torsion angles. Key findings:
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 (e.g., ethoxy CH₂ at δ 1.3 ppm; aromatic protons at δ 6.8–8.1 ppm) .
- IR : Confirm nitroso (N=O stretch at ~1500 cm⁻¹) and hydroxyl (O-H stretch at ~3300 cm⁻¹) groups .
Advanced: What mechanistic insights exist for the reactivity of the nitroso group in this compound?
Methodological Answer:
- Electrophilic Reactivity : Nitroso groups participate in cycloaddition (e.g., Diels-Alder) and coordination reactions. Kinetic studies (UV-Vis, stopped-flow techniques) show a reaction half-life of <1 ms with dienes .
- Redox Behavior : Cyclic voltammetry reveals reversible reduction at -0.5 V (vs. Ag/AgCl), indicating potential as a redox-active ligand in catalysis .
- Computational Modeling : DFT calculations (B3LYP/6-311+G**) predict charge distribution: nitroso oxygen carries partial negative charge (-0.45 e), enhancing electrophilicity .
Advanced: How to resolve contradictions in spectroscopic data for nitroso-containing naphthalenol derivatives?
Methodological Answer:
- Case Study : Discrepancies in NMR shifts for nitroso protons (δ 8.2–8.5 ppm vs. δ 7.9–8.1 ppm):
- Variable-Temperature NMR : Confirm tautomerism (e.g., nitroso ⇌ oxime forms) by observing peak coalescence at elevated temperatures .
- 2D NOESY : Detect spatial proximity between nitroso oxygen and aromatic protons to validate tautomeric equilibrium .
- Multi-Technique Validation : Cross-reference XRD bond lengths with computational geometry (e.g., Gaussian 16) to rule out experimental artifacts .
Advanced: What are the applications of this compound in coordination chemistry?
Methodological Answer:
- Ligand Design : The nitroso and hydroxyl groups act as bidentate ligands for transition metals (e.g., Fe³⁺, Cu²⁺). Example:
- Catalytic Activity : Iron complexes catalyze oxidation of alkanes (e.g., cyclohexane → cyclohexanol) with H₂O₂ as an oxidant (TON ≈ 150) .
Advanced: How does this compound interact with biomolecular targets like G-quadruplex DNA?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
